
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one is a phenoxazine derivative. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazines, has significant potential in various scientific and industrial fields.
Métodos De Preparación
The synthesis of 1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one involves several steps. One common method includes the condensation of appropriate phenolic compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the phenoxazine ring . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one has numerous applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and antimicrobial properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of dyes and pigments for various applications.
Mecanismo De Acción
The mechanism of action of 1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one involves its interaction with molecular targets within cells. It can act as an electron donor or acceptor, facilitating redox reactions. This property is crucial for its role as a photoredox catalyst and its potential anticancer activity . The compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,7-Dihydroxy-6,8-dimethyl-3H-phenoxazin-3-one is unique compared to other phenoxazine derivatives due to its specific functional groups and their positions on the phenoxazine ring. Similar compounds include:
Actinomycin D: Known for its strong antitumor properties.
Nile Blue: Used as a dye in various applications.
Nile Red: Another dye with applications in biological staining. These compounds share the phenoxazine core but differ in their functional groups and specific applications.
Propiedades
Número CAS |
37167-47-8 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
1,7-dihydroxy-6,8-dimethylphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO4/c1-6-3-9-14(7(2)13(6)18)19-11-5-8(16)4-10(17)12(11)15-9/h3-5,17-18H,1-2H3 |
Clave InChI |
AYCDUKGAFOTMKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1O)C)OC3=CC(=O)C=C(C3=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


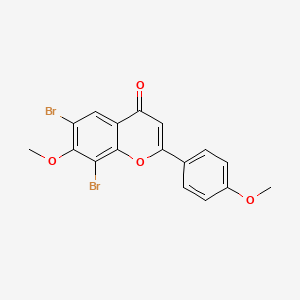

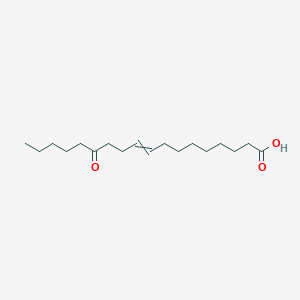
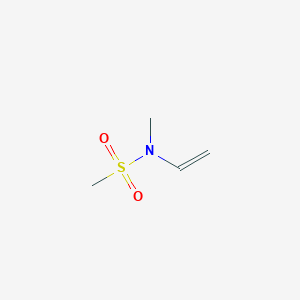
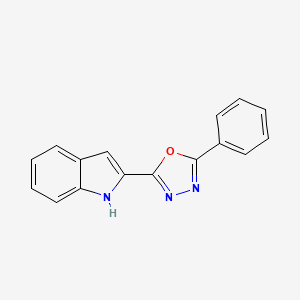
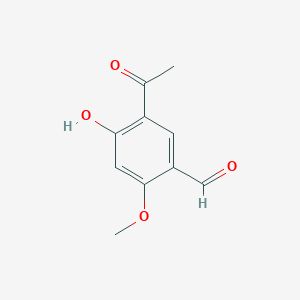
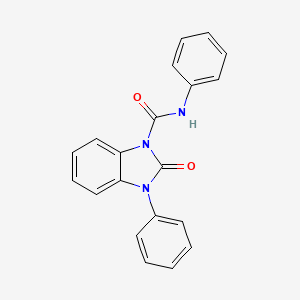
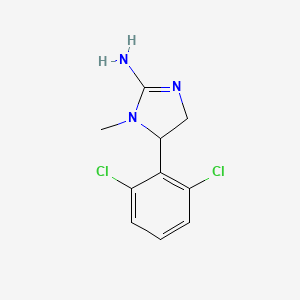
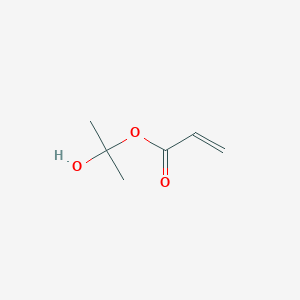
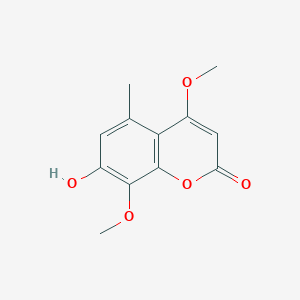
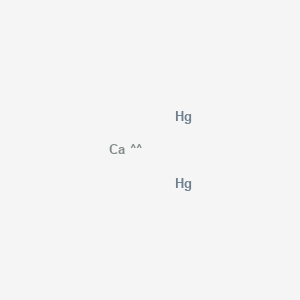

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
